Compound Description: This series of azetidinones was synthesized using Schiff bases derived from 2-(8-(4-aminophenyl)2,3,5,6-tetramethyl-1,7-diphenyl-1,2,4,6,7, 7a, 8, 8a-octahydrodipyrazolo[3,4-b:4',3'-e]pyridin4-yl)phenol. [] The compounds were screened for biological activity against nine bacterial strains. []
Compound Description: This series of thiazolidinones was synthesized alongside the aforementioned azetidinones using similar Schiff base precursors. [] They were also evaluated for their biological activities against the same panel of bacterial strains. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of numerous biologically active compounds, particularly those exhibiting anticancer properties. []
Compound Description: This compound, identified as GDC-0994, acts as an orally bioavailable, small-molecule inhibitor selective for ERK kinase activity. [] It's currently under development for potential use in cancer treatment due to its involvement in the RAS/RAF/MEK/ERK signaling cascade, often dysregulated in cancer.
Compound Description: The paper focuses on the powder X-ray diffraction data of this compound to characterize its crystal structure. []
1-Amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones
Compound Description: These compounds were synthesized through a one-step cyclocondensation reaction of substituted isoflavones with cyanoacetohydrazide in the presence of KOH. []
6,7-Diaryl-4-cyano-3-hydroxy-1H-(1,2)diazepines
Compound Description: Synthesized alongside the 1-Amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones, these compounds are seven-membered ring analogues formed during the same cyclocondensation reaction. []
3-substituted-5, 6-dihydro-1H-pyridin-2-one
Compound Description: This compound serves as a crucial chiral dienophile in a Diels-Alder reaction, yielding a hexahydroisoquinoline-1,6-dione derivative, a key intermediate in the synthesis of manzamine alkaloids. [] The study focuses on developing an efficient and scalable method for the preparation of this chiral compound.
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It exhibits promising efficacy in treating inflammatory diseases, including asthma. []
Compound Description: This compound is a chalcone derivative featuring a 4-aminophenyl group and a pyridine ring connected by a prop-2-en-1-one linker. []
Compound Description: This molecule served as the lead compound in a study focused on developing novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] The research aimed to enhance the lead compound's inhibitory activity against TNF-α production in human whole blood cells.
Compound Description: Compound 25 emerged as a potent p38 MAP kinase inhibitor with notable in vivo efficacy in a rat model of collagen-induced arthritis. [] It displayed potent p38 inhibition and superior suppression of TNF-α production in human whole blood cells compared to the lead compound.
1-(aminoalkyl)-oxazolo[5,4-b]pyridin-2(1H)-ones
Compound Description: This series represents a novel class of non-opiate antinociceptive agents. [] These compounds incorporate variations in the length of the alkyl side chain and modifications to the amino substituent.
Compound Description: Analogous to the previous series, these compounds also belong to a class of non-opiate antinociceptive agents. [] These compounds feature a 4-aryl-1-piperazinyl substituent and variations in the length of the alkyl side chain.
Compound Description: This compound exhibited the most favorable balance of safety and analgesic efficacy among the tested oxazolo[5,4-b]pyridin-2(1H)-one derivatives. [] It acts as a potent, rapid-acting, non-opioid, and non-anti-inflammatory analgesic with low acute toxicity and a sustained effect.
Compound Description: This compound, along with its optical enantiomers, was synthesized and evaluated for aromatase inhibitory activity. [] It demonstrated significantly higher potency compared to aminoglutethimide, a clinically used aromatase inhibitor.
Compound Description: This series of achiral compounds was synthesized and tested for their ability to inhibit human placental aromatase. [] Some derivatives exhibited potent aromatase inhibitory activity, suggesting their potential as therapeutic agents for hormone-dependent tumors.
Compound Description: This compound and its enantiomers were studied for their anticonvulsant activity. [] The (+)-(R)-enantiomer was found to be the active form.
1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives
Compound Description: This series of compounds emerged as potent inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS) []. They displayed promising activity against drug-resistant Plasmodium falciparum strains and demonstrated efficacy in a humanized mouse model of malaria.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective and competitive H3 antagonist (pKi = 8.5). Partial agonist at H4 receptor (EC50 = 3 nM) Blood-brain barrier permeable. Clobenpropit is a selective histamine H3 receptor antagonist (Ki = 0.17 nM in rat cortical membranes). Clobenpropit (0.3, 0.1, and 3 nM) reduces inhibition of electrically induced contractions in isolated guinea pig ileum longitudinal muscle by the H3 receptor agonist (R)-α-methylhistamine. It does not inhibit histamine-induced contractions in isolated guinea pig ileum or tachycardia in isolated right atria at concentrations up to 1 μM, indicating a lack of functional antagonist activity at H1 and H2 receptors, respectively. Clobenpropit (1 and 3 mg/kg) decreases the duration of the tonic, clonic, and convulsive coma phases of electrically induced convulsions in mice, an effect that can be blocked by (R)-α-methylhistamine or imetit. Clobenpropit (0.1 μM) also increases GABA release and inhibits NMDA-induced neurotoxicity in primary rat cortical neurons. Clobenpropit dihydrobromide is a hydrobromide salt obtained by reaction of clobenpropit with two equivalents of hydrobromic acid. An extremely potent histamine H3 antagonist/inverse agonist (pA2 = 9.93). Also displays partial agonist activity at H4 receptors; induces eosinophil shape change with an EC50 of 3 nM. It has a role as a H4-receptor agonist and a H3-receptor antagonist. It contains a clobenpropit(2+).